rac Albuterol-d9
CAS No.: 1173021-73-2
VCID: VC0196504
Molecular Formula: C13H21NO3
Molecular Weight: 248.37 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
rac Albuterol-d9 is a deuterium-labeled version of albuterol, a widely used β2-adrenergic receptor agonist. It is primarily utilized in pharmaceutical analytical testing due to its stable isotope labeling, which allows for precise quantification and tracing in biological systems. The compound has a molecular formula of C₁₃H₁₂D₉NO₃ and a molecular weight of 248.37 g/mol . Mechanism of ActionAlbuterol, the unlabeled form of rac Albuterol-d9, acts as a β2-adrenergic receptor agonist. It binds to β2 receptors on smooth muscle cells in the airways, leading to the activation of adenylate cyclase. This activation increases intracellular cyclic adenosine monophosphate (cAMP) levels, which triggers a cascade of events resulting in bronchodilation . While rac Albuterol-d9 is primarily used for analytical purposes, its mechanism of action would be similar if it were to interact with biological systems. Applications in Researchrac Albuterol-d9 is used in pharmaceutical analytical testing, particularly for the quantification of albuterol in biological samples. Its stable isotope labeling allows researchers to distinguish it from the unlabeled compound, making it ideal for studies involving pharmacokinetics and drug metabolism . Availability and Handlingrac Albuterol-d9 is available from various suppliers for pharmaceutical analytical testing. It is often sold in neat form and requires proper handling due to its controlled nature and potential restrictions on shipping and storage . |
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CAS No. | 1173021-73-2 |
Product Name | rac Albuterol-d9 |
Molecular Formula | C13H21NO3 |
Molecular Weight | 248.37 g/mol |
IUPAC Name | 4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
Standard InChI | InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i1D3,2D3,3D3 |
Standard InChIKey | NDAUXUAQIAJITI-GQALSZNTSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O |
SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |
Canonical SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |
Appearance | Off-White to Yellow Solid |
Melting Point | 142-146°C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Related CAS | 18559-94-9 (unlabelled) |
Synonyms | α1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol-d9; Salbutamol-d9 |
Tag | Salbutamol |
PubChem Compound | 46780102 |
Last Modified | Aug 15 2023 |
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